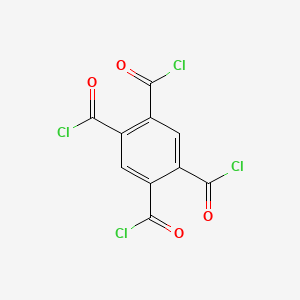

1,2,4,5-Benzenetetracarbonyl tetrachloride

Descripción

Propiedades

IUPAC Name |

benzene-1,2,4,5-tetracarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2Cl4O4/c11-7(15)3-1-4(8(12)16)6(10(14)18)2-5(3)9(13)17/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGBYWBFWZVPPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)Cl)C(=O)Cl)C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Cl4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064774 | |

| Record name | 1,2,4,5-Benzenetetracarbonyl tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7710-20-5 | |

| Record name | 1,2,4,5-Benzenetetracarbonyl tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7710-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Benzenetetracarbonyl tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007710205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,5-Benzenetetracarbonyl tetrachloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4,5-Benzenetetracarbonyl tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Conventional Chlorination of Benzene to 1,2,4,5-Tetrachlorobenzene

Method: Chlorine gas is bubbled into benzene in the presence of a catalyst such as ferric chloride or metallic iron (which generates ferric chloride in situ) at atmospheric pressure and controlled temperature (typically below 100 °C initially, then up to 120 °C briefly). This reaction proceeds through successive chlorination steps, producing dichlorobenzenes and trichlorobenzenes as intermediates before forming 1,2,4,5-tetrachlorobenzene.

Challenges: Conventional methods often produce a mixture of tetrachlorobenzene isomers, including undesired 1,2,3,4-tetrachlorobenzene, requiring complex separation processes. Reaction times are long (15 to 30 hours), and catalyst removal and purification steps are necessary due to catalyst residues and impurities like sulfur chlorides.

Improvements: A patented method (US3557227A) describes a process using iodine and antimony trichloride additives to enhance selectivity and reduce reaction time to about 3 hours, with temperature control between 60-80 °C to optimize yield and minimize by-products.

Catalytic Systems for Enhanced Selectivity

Lewis Acid Catalysts: Ferric trichloride, antimony trichloride, and aluminum trichloride are effective catalysts for chlorination of chlorobenzene derivatives.

Polymeric Iodinated Cocatalysts: A significant advancement (US4205014A) involves using polymeric compounds with iodinated benzene nuclei (e.g., iodinated polystyrene resins or diphenyl oxide-formaldehyde resins) as cocatalysts in combination with Lewis acids. This cocatalyst system enhances regioselectivity toward 1,2,4,5-tetrachlorobenzene, reducing undesired isomers and tar formation.

Catalyst Preparation: Iodinated polymeric catalysts are prepared by iodination of cross-linked polystyrene beads or diphenyl oxide-formaldehyde polymers using nitric acid and iodine in perchloroethylene solvent, followed by washing and drying.

Preparation Process Using 1,2,4-Trichlorobenzene as a Key Intermediate

Chlorination of 1,2,4-Trichlorobenzene to 1,2,4,5-Tetrachlorobenzene

Process: 1,2,4-trichlorobenzene is chlorinated with chlorine gas in the presence of a catalytic amount of Lewis acid and iodinated polymeric cocatalyst at 40-120 °C (preferably 60-90 °C) under atmospheric pressure.

Catalyst Ratios: The cocatalyst system is used at 0.2 to 1 mole percent based on 1,2,4-trichlorobenzene, with polymer-bound iodine to Lewis acid equivalents ratio between 0.5:1 and 4:1 (preferably around 1:1 to 2:1).

Outcome: This method achieves higher selectivity and yield of 1,2,4,5-tetrachlorobenzene with reduced formation of 1,2,3,4-tetrachlorobenzene and pentachlorobenzene impurities.

Representative Experimental Data

| Example | Catalyst Type | Temperature (°C) | 1,2,4,5-Tetrachlorobenzene (%) | 1,2,3,4-Tetrachlorobenzene (%) | Pentachlorobenzene (%) | Selectivity Ratio (1,2,4,5 / (1,2,3,4 + Penta)) |

|---|---|---|---|---|---|---|

| 1 | Iodinated Polystyrene Resin (Catalyst A) + FeCl3 | 40 | 82.51 | 12.58 | 0 | 2.7 |

| 2 | Catalyst A + FeCl3 | 40 | 67.16 | 23.27 | 0.34 | 2.5 |

| 3 | Iodinated Diphenyl Oxide-Formaldehyde Resin (Catalyst B) + FeCl3 | 45 | 80.00 | 13.89 | 0.14 | 2.4 |

Table 1: Chlorination of 1,2,4-trichlorobenzene with ferric chloride-polymeric compound cocatalyst system (US4205014A)

Preparation of 1,2,4,5-Benzenetetracarbonyl Tetrachloride

While the above methods focus on 1,2,4,5-tetrachlorobenzene, the synthesis of this compound typically involves further functionalization of the tetrachlorobenzene core to introduce carbonyl chloride groups.

General Approach: Starting from 1,2,4,5-tetrachlorobenzene, carbonylation reactions using reagents such as phosgene or other chlorinating carbonyl sources under controlled conditions can yield the tetrachloride of benzenetetracarbonyl.

Preparation Notes: This step requires careful control of reaction conditions to avoid over-chlorination or decomposition, and often involves Lewis acid catalysis or other activating agents to facilitate the introduction of carbonyl chloride moieties.

Literature Status: Specific detailed protocols for this step are less frequently published but are consistent with standard aromatic acyl chloride preparation methods adapted for the highly chlorinated substrate.

Summary of Preparation Methods and Key Findings

| Step | Starting Material | Reagents/Catalysts | Conditions | Key Outcomes |

|---|---|---|---|---|

| 1 | Benzene | Cl2, FeCl3 or Fe + I2 + SbCl3 (catalysts) | 60-80 °C, atmospheric pressure | Rapid chlorination to 1,2,4,5-tetrachlorobenzene, ~3 hours reaction time |

| 2 | 1,2,4-Trichlorobenzene | Cl2, Lewis acid (FeCl3), iodinated polymeric cocatalyst | 40-120 °C, atmospheric pressure | Enhanced regioselectivity, reduced side products, improved yield of 1,2,4,5-tetrachlorobenzene |

| 3 | 1,2,4,5-Tetrachlorobenzene | Phosgene or equivalent chlorocarbonyl reagents | Controlled, Lewis acid catalysis | Formation of this compound (carbonyl chloride derivative) |

Research and Industrial Relevance

The use of polymeric iodinated cocatalysts in combination with Lewis acids represents a significant advancement in selectivity and efficiency for producing 1,2,4,5-tetrachlorobenzene, a key intermediate for further functionalization to compounds like this compound.

Shortened reaction times and improved purity reduce downstream purification costs and environmental impact.

The methodologies are well-documented in patent literature, providing industrially scalable processes.

Análisis De Reacciones Químicas

1,2,4,5-Benzenetetracarbonyl tetrachloride undergoes various chemical reactions, including:

Acylation Reactions: It is commonly used as an acylating agent in organic synthesis to introduce acyl groups into other molecules.

Hydrolysis: When exposed to water, it hydrolyzes to form 1,2,4,5-benzenetetracarboxylic acid and hydrochloric acid.

Substitution Reactions: It can participate in substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Coordination Chemistry

Ligand for Metal-Organic Frameworks (MOFs)

1,2,4,5-Benzenetetracarbonyl tetrachloride serves as a ligand in the formation of metal-organic frameworks (MOFs). Its four carboxylic groups allow it to coordinate with various metal ions, leading to the creation of stable and complex structures. These frameworks are utilized for gas storage, separation processes, and catalysis due to their tunable porosity and surface area.

- Case Study: Lanthanide Coordination Polymers

Research has shown that reactions involving this compound and lanthanide ions result in several families of coordination polymers. These materials exhibit unique luminescent properties valuable in optoelectronic applications .

Materials Science

Synthesis of Functionalized Graphene Oxide

The compound is employed as a crosslinking agent in the synthesis of functionalized graphene oxide (GO). The incorporation of this compound enhances the mechanical properties and chemical stability of GO composites.

- Application in Water Desalination

In a study focusing on thin-film composite membranes for nanofiltration (NF), the addition of chlorinated GO improved salt rejection rates while maintaining acceptable permeance levels. This modification demonstrates potential applications in water purification technologies .

Polymer Chemistry

Enhancement of Polyester Properties

this compound is used to modify the thermal and mechanical properties of aliphatic polyesters. By copolymerizing with unsaturated poly(butylene adipate-co-butylene itaconate), researchers have observed significant improvements in rigidity and thermal stability.

- Case Study: Copolyester Synthesis

A study revealed that incorporating 0.1 mole% of this compound into the polyester matrix resulted in enhanced crystallization kinetics and mechanical strength. The findings indicate that even small concentrations can substantially affect the material's properties .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Coordination Chemistry | Ligand in MOFs | Enhanced stability and functionality for gas storage |

| Materials Science | Crosslinking agent for functionalized GO | Improved mechanical properties and chemical stability |

| Polymer Chemistry | Modifier for aliphatic polyesters | Increased rigidity and thermal stability |

Mecanismo De Acción

The mechanism by which 1,2,4,5-benzenetetracarbonyl tetrachloride exerts its effects primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form acylated products. This reactivity is due to the presence of the electron-withdrawing carbonyl groups, which make the carbon atoms more susceptible to nucleophilic attack .

Comparación Con Compuestos Similares

1,2,4,5-Tetrachlorobenzene (1,2,4,5-TCB)

- Molecular Formula : C₆H₂Cl₄

- Molecular Weight : 215.89 g/mol

- Key Differences :

- 1,2,4,5-TCB lacks carbonyl groups, featuring four chlorine atoms directly bonded to the benzene ring. This structural distinction results in lower reactivity compared to the acyl chloride groups in this compound.

- Applications : 1,2,4,5-TCB is used as a dielectric fluid and intermediate in pesticide synthesis, whereas the tetracarbonyl tetrachloride serves as a reactive acylating agent .

- Environmental Fate : 1,2,4,5-TCB is resistant to aerobic biodegradation but can be degraded by specialized microbial enzymes like trichlorobenzene dioxygenase (TCBO) under specific conditions . In contrast, the tetracarbonyl tetrachloride is expected to hydrolyze rapidly in aqueous environments, releasing HCl and forming carboxylic acids .

Carbon Tetrachloride (CCl₄)

- Molecular Formula : CCl₄

- Molecular Weight : 153.82 g/mol

- Key Differences: CCl₄ is a fully chlorinated aliphatic compound, whereas this compound is an aromatic derivative. Reactivity: CCl₄ is a stable solvent and refrigerant but poses significant hepatotoxicity and carcinogenicity risks. The tetracarbonyl tetrachloride’s acyl chloride groups make it more reactive, enabling nucleophilic substitution reactions . Environmental Impact: CCl₄ is highly persistent and bioaccumulative, with a half-life of 30–100 years in groundwater. The tetracarbonyl tetrachloride’s rapid hydrolysis reduces its environmental persistence but increases acute toxicity due to HCl release .

Data Table: Comparative Analysis

Research Findings

- Biodegradation: 1,2,4,5-TCB is recalcitrant under aerobic conditions but degradable via anaerobic reductive dechlorination.

- Synthetic Utility : The tetracarbonyl tetrachloride’s reactivity enables the synthesis of metal-organic frameworks (MOFs) and dendritic polymers, whereas 1,2,4,5-TCB lacks such versatility due to its inertness .

- Toxicity : While CCl₄ is a systemic toxin, the tetracarbonyl tetrachloride’s primary hazard is its corrosiveness and acute exposure risks, necessitating stringent handling protocols .

Notes

- Regulatory classifications for chlorinated compounds vary: 1,2,4,5-TCB is listed as a hazardous chemical under CAS 95-94-3, while the tetracarbonyl tetrachloride is restricted to laboratory use .

Actividad Biológica

1,2,4,5-Benzenetetracarbonyl tetrachloride (CAS No. 7710-20-5) is a complex organic compound known for its unique structural properties and potential applications in various fields, including materials science and biochemistry. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its tetracarbonyl structure with four carbonyl groups attached to a benzene ring. This configuration imparts significant reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10Cl4O4 |

| Molecular Weight | 303.84 g/mol |

| IUPAC Name | This compound |

| CAS Number | 7710-20-5 |

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with various biological molecules. The following mechanisms have been proposed:

- Endocrine Disruption : Studies indicate that this compound may exhibit endocrine-disrupting properties, affecting hormonal balance in organisms .

- Cytotoxicity : Research has demonstrated cytotoxic effects in certain cell lines, suggesting potential applications in cancer therapy .

- Enzymatic Inhibition : The compound has shown the ability to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that exposure to the compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Endocrine Disruption Assessment

In an assessment of endocrine activity using the GREENSCREEN® method, this compound was classified as a potential endocrine disruptor. This classification was based on its ability to bind to hormone receptors and alter hormonal signaling pathways .

Toxicological Studies

Toxicological evaluations have revealed that this compound exhibits varying levels of toxicity depending on the exposure route and concentration. In vitro studies have shown significant cytotoxicity at concentrations above 10 µM in human cell lines.

Environmental Impact

Research indicates that this compound can persist in environmental settings due to its stable chemical structure. Its potential ecological effects include disruption of aquatic life through endocrine mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 1,2,4,5-Benzenetetracarbonyl tetrachloride, and how do thermodynamic parameters inform reaction design?

- Methodological Answer : Synthesis typically involves chlorination of benzene derivatives under controlled conditions. Key thermodynamic parameters include:

- Enthalpy of formation (ΔfH°gas) : 64.6 kJ/mol .

- Boiling point : 246.5°C, critical for solvent selection and reflux setups .

- Reaction enthalpy (ΔrH°) : Acid-base equilibria data (e.g., ΔrH° = -15.2 kJ/mol for deprotonation) guide catalyst choice and stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Look for C-Cl stretching vibrations at 600–800 cm⁻¹ and carbonyl (C=O) peaks near 1750 cm⁻¹ .

- Mass Spectrometry (MS) : Dominant fragments at m/z 215 (molecular ion) and m/z 180 (loss of Cl₂) confirm molecular weight and fragmentation patterns .

- UV/Vis : Absorbance maxima at 260–280 nm (π→π* transitions) indicate aromatic conjugation .

- Prepare samples in KBr pellets for IR and dilute solutions in hexane for UV/Vis to avoid solvent interference.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent inhalation (TLV: 0.5 mg/m³) .

- Fire Safety : Avoid open flames; combustion releases toxic HCl and phosgene. Use CO₂ or dry powder extinguishers .

- Waste Disposal : Classify as hazardous waste (EPA code K151) and incinerate at >1,200°C with scrubbers to neutralize Cl byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic data (e.g., phase transition enthalpies) for this compound?

- Methodological Answer :

- Cross-reference datasets from NIST (e.g., ΔfusH = 18.9 kJ/mol) and independent calorimetry studies .

- Validate measurements using differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) and high-purity samples (>99%).

- Perform error analysis for ΔvapH° (44.5 kJ/mol ± 1.2%) by repeating trials under inert atmospheres .

Q. What computational strategies are effective for modeling the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to model electrophilic aromatic substitution pathways .

- Input IUPAC InChIKey (

JHBKHLUZVFWLAG-UHFFFAOYSA-N) to retrieve 3D structures for molecular docking studies . - Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms .

Q. How can environmental degradation pathways of this compound be analyzed, and what analytical methods detect its breakdown products?

- Methodological Answer :

- Photodegradation : Exclude to UV light (254 nm) and monitor via HPLC-MS for intermediates like dichlorobenzenes .

- Biodegradation : Use soil microcosms with Pseudomonas spp. and track Cl⁻ release via ion chromatography .

- Advanced Detection : Employ GC-ECD or GC-MS with a DB-5 column (30 m × 0.25 mm ID) for trace analysis (LOD: 0.1 ppb) .

Q. What role does this compound play in synthesizing high-performance polymers, and how do derivatives like pyromellitic dianhydride influence material properties?

- Methodological Answer :

- React with diamines (e.g., 4,4'-oxydianiline) to form polyimides with high thermal stability (>400°C) .

- Key Derivative : Pyromellitic dianhydride (PMDA, CAS 106426-63-5) enhances glass transition temperatures (Tg) by 50–100°C compared to non-aromatic analogs .

- Characterize polymer films using dynamic mechanical analysis (DMA) and thermogravimetric analysis (TGA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.